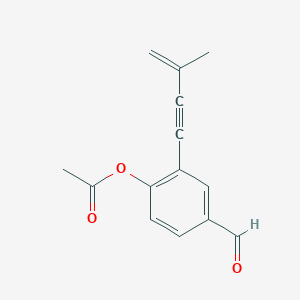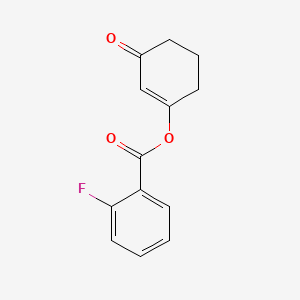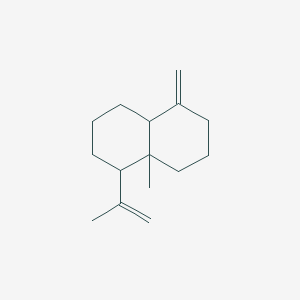![molecular formula C23H26O3 B12557978 4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- CAS No. 152816-42-7](/img/structure/B12557978.png)
4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-benzopyran-4-one, 2-[3,5-bis(1,1-diméthyléthyl)-4-hydroxyphényl]- est un composé chimique connu pour sa structure et ses propriétés uniques. Il appartient à la classe des dérivés de benzopyran, qui sont connus pour leurs diverses activités biologiques et leurs applications dans divers domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4H-1-benzopyran-4-one, 2-[3,5-bis(1,1-diméthyléthyl)-4-hydroxyphényl]- implique généralement la condensation de composés phénoliques appropriés avec des dérivés de benzopyran dans des conditions contrôlées. La réaction nécessite souvent l'utilisation de catalyseurs et de solvants spécifiques pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Le processus est optimisé pour garantir la cohérence, l'efficacité et la rentabilité. Des mesures de contrôle de la qualité sont mises en œuvre pour maintenir les spécifications souhaitées du produit final.
Analyse Des Réactions Chimiques
Types de réactions
4H-1-benzopyran-4-one, 2-[3,5-bis(1,1-diméthyléthyl)-4-hydroxyphényl]- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés dihydro correspondants.
Substitution : Le composé peut participer à des réactions de substitution électrophile et nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les agents acylants sont utilisés dans des conditions spécifiques pour réaliser les substitutions souhaitées.
Principaux produits formés
Applications de la recherche scientifique
4H-1-benzopyran-4-one, 2-[3,5-bis(1,1-diméthyléthyl)-4-hydroxyphényl]- a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses.
Médecine : Investigé pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 4H-1-benzopyran-4-one, 2-[3,5-bis(1,1-diméthyléthyl)-4-hydroxyphényl]- implique son interaction avec diverses cibles moléculaires et voies. Il peut moduler les activités enzymatiques, interagir avec les récepteurs cellulaires et influencer les voies de signalisation, conduisant à ses effets biologiques observés. Les cibles et les voies moléculaires spécifiques dépendent du contexte de son application et du système biologique étudié.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways, leading to its observed biological effects. The specific molecular targets and pathways depend on the context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
4H-1-benzopyran-4-one, 2-méthyl- : Connu pour sa structure plus simple et ses activités biologiques différentes.
4H-1-benzopyran-4-one, 5-hydroxy-7-méthoxy-2-phényl- : Présente des propriétés uniques en raison de la présence de groupes fonctionnels supplémentaires.
Unicité
4H-1-benzopyran-4-one, 2-[3,5-bis(1,1-diméthyléthyl)-4-hydroxyphényl]- se démarque par son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Ses groupes tert-butyle volumineux et sa fonctionnalité hydroxyle contribuent à sa stabilité et à sa réactivité, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
152816-42-7 |
|---|---|
Formule moléculaire |
C23H26O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-(3,5-ditert-butyl-4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C23H26O3/c1-22(2,3)16-11-14(12-17(21(16)25)23(4,5)6)20-13-18(24)15-9-7-8-10-19(15)26-20/h7-13,25H,1-6H3 |
Clé InChI |
CWGSVVDMGJJKMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)




![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)

![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)

